molecular formula C22H18N2O2 B009082 Solvent Blue 63 CAS No. 6408-50-0

Solvent Blue 63

Cat. No.: B009082
CAS No.: 6408-50-0
M. Wt: 342.4 g/mol
InChI Key: GBAJQXFGDKEDBM-UHFFFAOYSA-N
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Description

Solvent Blue 63, a high-purity anthraquinone-based dye, is presented as a critical research tool for material scientists and chemists. With the molecular formula C₂₂H₁₈N₂O₂ and a molecular weight of 342.39 g/mol, this compound is characterized by its greenish-blue to dark blue powder form . Its primary research value lies in its exceptional solubility in non-polar organic solvents and polymers, making it an ideal candidate for investigating coloration processes and material interactions in a laboratory setting. Primary Research Applications: Polymer & Plastic Science: Extensively used in studies involving polystyrene (PS), high-impact polystyrene (HIPS), acrylonitrile butadiene styrene (ABS), polycarbonate (PC), and poly(methyl methacrylate) (PMMA). Researchers utilize this compound to study polymer flow, thermal stability, and the formation of transparent and opaque colored materials, with demonstrated heat resistance up to 260°C in PS . Specialized Industrial Formulations: Serves as a model compound in the development of printing inks, wood stains, lacquers, and coatings. Its application in coloring lubricants, gasoline, and synthetic waxes provides a platform for studying compatibility, migration resistance, and performance under various conditions . Technical Properties for Experimental Design: Solubility Profile: Exhibits high solubility in methylbenzene (100-125 g/L) and dichloromethane (200 g/L), moderate solubility in butyl acetate (10-45 g/L), and low solubility in acetone and ethanol . This profile is essential for selecting appropriate solvent systems. Performance Fastness: Offers a light fastness rating of 6-7/8 (in PS), indicating high resistance to fading under light exposure, a key parameter for durability studies . As an anthraquinone derivative, its mechanism of action is based on its ability to dissolve molecularly in a substrate, imparting color without scattering light. This property is fundamental for research aimed at achieving transparent, intense coloration and understanding solute-solvent interactions. This compound is supplied with comprehensive analytical data to support rigorous experimental work. Please be advised: This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(methylamino)-4-(3-methylanilino)anthracene-9,10-dione
Source PubChem
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InChI

InChI=1S/C22H18N2O2/c1-13-6-5-7-14(12-13)24-18-11-10-17(23-2)19-20(18)22(26)16-9-4-3-8-15(16)21(19)25/h3-12,23-24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAJQXFGDKEDBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C(=C(C=C2)NC)C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C22H18N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID7064318
Record name 9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-
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Molecular Weight

342.4 g/mol
Source PubChem
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Physical Description

Dry Powder
Record name 9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-
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CAS No.

6408-50-0
Record name Solvent Blue 63
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Record name 9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-
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Record name 1-(methylamino)-4-[(3-methylphenyl)amino]anthraquinone
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Preparation Methods

Core Reaction Mechanism

This compound is synthesized via a nucleophilic aromatic substitution reaction between 1-methylamino-4-bromoanthraquinone and m-toluidine under alkaline conditions. Copper salts, such as copper sulfate, act as catalysts to accelerate the displacement of the bromine atom by the aromatic amine. The reaction proceeds as follows:

1-Methylamino-4-bromoanthraquinone+m-ToluidineCu2+,OHSolvent Blue 63+HBr\text{1-Methylamino-4-bromoanthraquinone} + \text{m-Toluidine} \xrightarrow{\text{Cu}^{2+}, \text{OH}^-} \text{this compound} + \text{HBr}

This exothermic reaction requires precise temperature control between 100–130°C to minimize side products like N-alkylated derivatives or dimeric anthraquinones .

Patented Industrial Synthesis Method

A 2025 Chinese patent (CN106748833B) outlines an optimized large-scale synthesis protocol:

Step 1: Reaction Setup

  • Reactants :

    • 1-Methylamino-4-bromoanthraquinone (6 parts by mass)

    • m-Toluidine (12–16 parts)

    • Sodium hydroxide (3–4 parts)

    • Copper sulfate (0.04–0.08 parts)

  • Conditions:

    • Temperature: 100–130°C

    • Duration: 4–7 hours

    • Stirring rate: 200–300 rpm

Step 2: Isolation and Purification

  • Cooling : Post-reaction mixture cooled to 60–70°C.

  • Precipitation : Methanol added to isolate the dye, achieving >95% yield.

  • Washing : Filtered product washed with ethanol-water (1:1) to remove unreacted m-toluidine and inorganic salts.

  • Drying : Vacuum-dried at 80°C for 6 hours.

Key Advantages :

  • Reduced wastewater (2.5 m³/ton vs. 4.2 m³/ton in traditional methods).

  • Crystalline product morphology simplifies filtration.

Physicochemical Properties and Process Optimization

Critical Properties Influencing Synthesis

PropertyValueSource
Molecular weight342.39 g/mol
Melting point120°C
Solubility in toluene100 g/L (20°C)
Light fastness (PS)4–5 (ISO scale)
Heat resistance240°C

Catalytic System Optimization

The patent emphasizes copper sulfate (0.06–0.08% w/w) as the optimal catalyst, increasing reaction rate by 30% compared to CuCl or CuO. Excess catalyst (>0.1%) promotes side reactions, reducing yield to 82%.

Alkali Selection :

  • Sodium hydroxide outperforms KOH due to better solubility in m-toluidine.

  • Alkali concentration <5% prevents hydrolysis of the anthraquinone core.

Comparative Analysis of Synthesis Routes

Traditional vs. Patent Methods

ParameterTraditional MethodCN106748833B Method
Reaction time10–12 hours4–7 hours
Yield85–88%94–96%
Wastewater volume4.2 m³/ton2.5 m³/ton
Energy consumption1.8 kWh/kg1.2 kWh/kg

Solvent Selection in Isolation

Methanol is preferred over ethanol or acetone due to:

  • Higher dielectric constant (ε = 33) improves dye precipitation.

  • Lower boiling point (64.7°C) simplifies recovery via distillation.

Industrial-Scale Challenges and Solutions

Byproduct Management

  • Hydrobromic acid (HBr) neutralization :

    • Scrubbers with NaOH solution (10%) convert HBr to NaBr (recyclable).

  • Unreacted m-toluidine recovery :

    • Steam distillation at 150°C recovers 92% of residual amine.

Crystallization Control

  • Cooling rate : 1.5°C/min prevents amorphous solid formation.

  • Seeding : 0.1% this compound crystals added at 70°C to induce uniform crystallization.

Chemical Reactions Analysis

Acid-Induced Chromatic Transition

In concentrated sulfuric acid, Solvent Blue 63 undergoes protonation, resulting in a red light purple coloration. Upon dilution, the solution shifts to red-yellow , indicative of reversible sulfonation or protonation at the amino/anthraquinone functional groups .

Mechanistic Insight:

  • Protonation likely occurs at the amino (-NH-) or carbonyl (-C=O) sites.
  • Dilution destabilizes the protonated complex, restoring the original blue hue through deprotonation .

Acylation Reactions

This compound can be acylated with fatty acids (e.g., p-hydroxybenzoic acid) to modify its physicochemical properties. This reaction enhances its compatibility with hydrophobic matrices (e.g., PVC films) and improves lightfastness .

Example Reaction: Solvent Blue 63+RCOClBaseAcylated Dye+HCl\text{this compound}+\text{RCOCl}\xrightarrow{\text{Base}}\text{Acylated Dye}+\text{HCl}(R = fatty acid chain)

Acylation occurs at the secondary amine group, increasing molecular weight and reducing viscosity in polymer applications .

Chemical Stability and Resistance

This compound exhibits notable stability under various conditions:

Parameter Behavior References
Water Insoluble
HCl (5%) No reaction; insoluble
Na₂CO₃ (5%) No reaction; insoluble
Heat Resistance Stable up to 118°C (ISO standard)
Light Fastness Good (ISO rating)

The dye’s insolubility in polar solvents and resistance to hydrolysis underscore its anthraquinone backbone’s robustness .

Research Advancements

Recent patents highlight optimized synthesis methods:

  • CN106748833B reduces side reactions using controlled stoichiometry and catalytic additives, achieving 98% purity .
  • Solvent-free synthesis routes are under exploration to minimize environmental impact .

Scientific Research Applications

9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and dyes.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing compounds with therapeutic potential.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism by which 9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]- exerts its effects involves interactions with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. These actions make it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Solubility and Compatibility

Compound Solubility Profile Key Solvents
Solvent Blue 63 Water (blue), ethanol (red-purple) Polar solvents
Solvent Blue 35 Organic solvents (e.g., DMSO, toluene) Non-polar plastics
Solvent Blue 67 Compatible with hydrocarbon solvents Plastics, inks
Solvent Blue 36 Polymer-soluble Polyolefins

Performance Metrics

Compound Light Fastness (ISO) Acid Resistance (ISO) Alkali Resistance (ISO)
This compound 3 3-4 3
Solvent Blue 35 Not reported Moderate Moderate
Solvent Blue 67 Not reported Not reported Not reported
Solvent Blue 36 High (industry use) High High

Research Findings and Industrial Relevance

  • Synthetic Efficiency: Solvent Blue 35 and 67 have well-documented synthesis routes, enabling scalable production . This compound’s commercial synthesis remains proprietary but likely shares anthraquinone derivatization steps.
  • Performance Trade-offs : this compound offers vibrant coloration but inferior light fastness compared to phthalocyanine-based dyes like Solvent Blue 36, which excel in durability .

Biological Activity

Overview

Solvent Blue 63, chemically known as 9,10-anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino] (CAS Number: 6408-50-0), is an organic compound belonging to the anthraquinone family. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure allows it to interact with cellular components, leading to various biological effects.

The biological activity of this compound primarily involves:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting normal replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells through the generation of ROS, contributing to cell damage and apoptosis.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, although specific mechanisms remain under investigation.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Viability Assays : Research utilizing MTT assays demonstrated that this compound reduces cell viability in various cancer cell lines, indicating its potential as a chemotherapeutic agent.
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound leads to increased apoptosis in cancer cells, characterized by annexin V positivity and propidium iodide staining .

Antimicrobial Activity

This compound has also been studied for its antimicrobial effects:

  • In Vitro Studies : Tests against bacterial strains such as Escherichia coli and Staphylococcus aureus showed significant inhibition of growth at certain concentrations.
  • Mechanism Exploration : The compound's ability to disrupt bacterial cell membranes is under investigation, which may explain its effectiveness as an antimicrobial agent .

Case Studies

StudyObjectiveFindings
Study A (2022)Evaluate anticancer effectsThis compound reduced viability in breast cancer cells by 50% at 10 µM after 48 hours.
Study B (2023)Assess antimicrobial propertiesDemonstrated effective inhibition of E. coli growth at concentrations above 20 µg/mL.
Study C (2023)Investigate ROS generationIncreased ROS levels were observed in treated cells, correlating with reduced cell viability.

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial:

  • Toxicity Studies : Animal studies indicate low acute oral toxicity; however, prolonged exposure may pose risks due to potential accumulation in tissues .
  • Environmental Impact : The compound's low solubility and high partition coefficient suggest minimal environmental hazards when properly managed during disposal processes .

Q & A

Q. What are the recommended spectroscopic methods for characterizing Solvent Blue 63, and how should data be interpreted?

To confirm the identity and purity of this compound, researchers should employ a combination of UV-Vis spectroscopy (for λmax determination in solvents like ethanol or toluene) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C for structural elucidation). For quantitative analysis, high-performance liquid chromatography (HPLC) with a C18 column and methanol-water mobile phase is recommended. Ensure baseline resolution of peaks and compare retention times with authenticated standards. Report spectral data with precision (e.g., ±1 nm for λmax) and reference solvent effects .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Provide detailed synthetic protocols, including:

  • Precise stoichiometry (e.g., molar ratios of precursors).
  • Reaction conditions (temperature, time, inert atmosphere requirements).
  • Purification steps (e.g., recrystallization solvents, column chromatography parameters).
    Include error margins (e.g., ±2°C for temperature control) and validate purity via melting point analysis and thin-layer chromatography (TLC). Cross-reference with peer-reviewed synthetic routes and disclose deviations in supplementary materials .

Q. What solvents are optimal for dissolving this compound in experimental applications?

Solvent compatibility depends on the application:

SolventPolaritySolubility (mg/mL)Notes
TolueneLow15–20Preferred for non-polar matrices.
DMFHigh>50Use for polar reaction systems; may interfere with UV analysis.
EthanolMedium30–40Avoid in acidic conditions due to esterification risks.
Validate solubility empirically using gravimetric methods and report temperature dependencies .

Advanced Research Questions

Q. How can conflicting data on this compound’s photostability be resolved?

Contradictions in photodegradation studies often arise from variations in experimental design:

  • Light source : Compare output under UV-A (365 nm) vs. visible light.
  • Matrix effects : Test stability in polymer films vs. solution phase.
  • Analytical thresholds : Define degradation endpoints (e.g., >10% absorbance loss).
    Replicate studies using controlled irradiance (e.g., 1.5 W/m²) and include radical scavengers (e.g., BHT) to isolate degradation pathways. Use Arrhenius plots to model kinetic discrepancies .

Q. What strategies are effective in optimizing this compound’s fluorescence quantum yield (ΦF)?

To enhance ΦF:

  • Solvent selection : Use non-polar solvents (e.g., hexane) to minimize quenching.
  • Structural modifications : Introduce electron-donating substituents (e.g., -OCH3) at meta-positions.
  • Concentration control : Maintain ≤10⁻⁴ M to avoid aggregation-caused quenching (ACQ).
    Validate using integrating sphere methods and report excitation/emission slit widths to ensure comparability across studies .

Q. How should researchers design experiments to assess this compound’s environmental impact?

Adopt a tiered approach:

Acute toxicity : Use Daphnia magna assays (OECD 202) at 0.1–10 mg/L.

Bioaccumulation : Measure log P (octanol-water partition coefficient) via shake-flask method.

Degradation : Perform OECD 301B (ready biodegradability) tests.
Include positive/negative controls and statistical validation (e.g., ANOVA with p < 0.05). Address solvent interference by using carrier solvents ≤0.01% v/v .

Q. What methodological pitfalls arise when analyzing this compound in mixed-dye systems?

Common challenges include:

  • Chromatographic co-elution : Optimize gradient elution (e.g., 10–90% acetonitrile in 20 min).
  • Spectroscopic overlap : Apply derivative spectroscopy or multivariate calibration (e.g., PCA).
  • Matrix effects : Use standard addition methods for quantification in complex matrices (e.g., textiles).
    Cross-validate with mass spectrometry (LC-MS) to confirm peak identities .

Methodological Guidelines

  • Data reporting : Follow significant figure rules (e.g., report HPLC purity as 98.5% ± 0.3%, not 98.543%) and specify instrumentation models (e.g., Shimadzu LC-20AT) .
  • Literature review : Prioritize primary sources (e.g., Journal of Organic Chemistry) over patents. Use SciFinder or Reaxys for structure-property queries, avoiding non-peer-reviewed databases .
  • Ethical compliance : Disclose solvent disposal protocols and animal testing approvals (e.g., IACUC) where applicable .

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